VUAA1

Description

Properties

IUPAC Name |

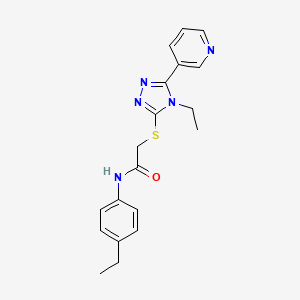

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCCKVJVOHTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029734 | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525582-84-7 | |

| Record name | VUAA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0525582847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VUAA1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ52US95LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonist VUAA1: A Technical Deep-Dive into its Mechanism of Action on Insect Odorant Co-Receptor Orco

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUAA1 is a synthetic small molecule that has emerged as a crucial tool for studying the insect olfactory system. It acts as a potent and specific agonist of the highly conserved odorant co-receptor (Orco), a protein central to insect olfaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Direct Gating of the Orco Ion Channel

This compound's primary mechanism of action is the direct activation of the Orco protein, which functions as a non-selective cation channel.[1][2] In the insect olfactory system, Orco forms heteromeric complexes with conventional odorant receptors (ORs) to detect a vast array of chemical cues. However, Orco can also form functional homomeric channels. This compound is unique in its ability to activate both homomeric Orco channels and heteromeric Orco-OR complexes.[1] This direct gating of the ion channel by this compound leads to an influx of cations, primarily Ca²⁺, into the cell, triggering downstream signaling events.

Signaling Pathway of this compound Action

The binding of this compound to the Orco channel initiates a cascade of events culminating in neuronal activation. The following diagram illustrates the signaling pathway:

Caption: Signaling pathway of this compound-mediated Orco channel activation.

Quantitative Data: this compound Potency on Orco

The potency of this compound has been quantified across different insect species and experimental conditions. The half-maximal effective concentration (EC₅₀) is a key metric for evaluating its activity.

| Orco Ortholog | Experimental System | EC₅₀ (µM) | Reference |

| Drosophila melanogaster (DmelOrco) WT | HEK293 Cells (Ca²⁺ Imaging) | ~46.8 (LogEC₅₀ = -4.33) | [1] |

| Drosophila melanogaster (DmelOrco) D466E Mutant | HEK293 Cells (Ca²⁺ Imaging) | ~21.4 (LogEC₅₀ = -4.67) | [1] |

| Ips typographus (ItypOrco) | TREx/HEK293 Cells | 24.46 | [2][3] |

| Apocrypta bakeri (AbakOrco) | HEK293 Cells (Whole-cell patch clamp) | 64 ± 7 | [4] |

Key Binding Site and Structural Insights

Site-directed mutagenesis studies have identified crucial amino acid residues within the Orco protein that are essential for this compound binding and channel activation. Notably, the conserved aspartic acid residue at position 466 (D466) in transmembrane domain 7 plays a critical role.[1] Mutation of this residue to glutamic acid (D466E) increases the sensitivity of Orco to this compound, while mutation to asparagine (D466N) significantly reduces it.[1] This suggests that the electrostatic properties of this residue are vital for the interaction with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Heterologous Expression of Orco in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells to express insect Orco channels.

Caption: Workflow for heterologous expression of Orco in HEK293 cells.

Methodology:

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection: For transfection in a 6-well plate, cells are seeded to reach 70-80% confluency on the day of transfection. A mixture of Orco-containing plasmid DNA (e.g., in pcDNA vector) and a transfection reagent like Lipofectamine 2000 is prepared according to the manufacturer's instructions and added to the cells.[5]

-

Expression: Cells are incubated with the transfection mixture for 4-6 hours, after which the medium is replaced with fresh culture medium. For inducible expression systems (e.g., TREx), protein expression is induced with an appropriate agent like doxycycline.[5]

-

Assay Readiness: Cells are typically ready for functional assays 24-48 hours post-transfection.

Calcium Imaging Assay

This protocol details the measurement of intracellular calcium influx in response to this compound using the fluorescent indicator Fura-2 AM.

Methodology:

-

Cell Preparation: HEK293 cells expressing Orco are plated on poly-D-lysine coated coverslips.

-

Dye Loading: Cells are washed with a recording buffer (e.g., 150 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and then incubated with 1 µg/ml Fura-2 AM in the recording buffer for 30 minutes at room temperature in the dark.[6][7]

-

De-esterification: After loading, cells are washed and incubated in the recording buffer for another 30 minutes to allow for the complete de-esterification of the Fura-2 AM.[7]

-

Imaging: The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope. Cells are excited at 340 nm and 380 nm, and the emission is collected at 510 nm.[7]

-

This compound Application: A baseline fluorescence ratio (F340/F380) is recorded, after which this compound at various concentrations is applied via the perfusion system. The change in the fluorescence ratio indicates a change in intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the direct measurement of ion channel currents activated by this compound.

Caption: Workflow for whole-cell patch-clamp recording of this compound-activated currents.

Methodology:

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[8]

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.[8]

-

-

Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

An Orco-expressing HEK293 cell is identified, and the patch pipette is lowered onto the cell surface.

-

A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch is then ruptured by applying a brief pulse of stronger suction to achieve the whole-cell configuration.[9]

-

The cell is voltage-clamped (e.g., at -60 mV or -80 mV), and baseline currents are recorded.

-

This compound is applied through a perfusion system, and the resulting inward currents are recorded and analyzed.

-

Conclusion

This compound is a powerful pharmacological tool that acts as a direct agonist of the insect odorant co-receptor, Orco. Its mechanism of action involves the direct gating of the Orco ion channel, leading to cation influx and neuronal depolarization. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricacies of insect olfaction and to explore the potential of Orco as a target for novel insect control strategies.

References

- 1. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM structure of the insect olfactory receptor Orco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brainvta.tech [brainvta.tech]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Whole Cell Patch Clamp Protocol [protocols.io]

An In-Depth Technical Guide to the Discovery and Synthesis of VUAA1

This technical guide provides a comprehensive overview of VUAA1, a pivotal molecule in the study of insect olfaction. It covers the discovery, a representative synthesis, mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Discovery and Background

This compound, with the IUPAC name N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, was identified at Vanderbilt University as a potent, non-naturally occurring agonist of the insect Odorant receptor co-receptor (Orco).[1] Orco is a highly conserved ion channel subunit that is essential for the function of the vast majority of insect odorant receptors (ORs).[2] Unlike conventional ORs that bind specific odorants, Orco forms a heteromeric complex with them, acting as a non-specific cation channel. The discovery of this compound provided an invaluable chemical tool to directly activate Orco-containing channels, enabling detailed study of their function and highlighting a novel target for developing new classes of insect repellents and population control agents.[1]

Quantitative Data Presentation

The activity of this compound has been quantified in various heterologous expression systems. The following table summarizes key activity data, primarily focusing on the half-maximal effective concentration (EC₅₀) required to activate Orco channels from different insect species and specific mutants.

| Target Organism/Receptor | Experimental System | Assay Type | Parameter | Value | Reference |

| Drosophila melanogaster (Wild-Type Orco) | HEK293 Cells | Calcium Influx (Fluo-4) | LogEC₅₀ | -4.33 ± 0.03 | [2][3] |

| Drosophila melanogaster (Wild-Type Orco) | HEK293 Cells | Calcium Influx (Fluo-4) | EC₅₀ | ~46.8 µM | [2][3] |

| Drosophila melanogaster (D466E Mutant Orco) | HEK293 Cells | Calcium Influx (Fluo-4) | LogEC₅₀ | -4.67 ± 0.08 | [2][3] |

| Drosophila melanogaster (D466E Mutant Orco) | HEK293 Cells | Calcium Influx (Fluo-4) | EC₅₀ | ~21.4 µM | [2][3] |

| Drosophila melanogaster (D466N Mutant Orco) | HEK293 Cells | Calcium Influx (Fluo-4) | LogEC₅₀ | -4.07 ± 0.05 | [2][3] |

| Drosophila melanogaster (D466N Mutant Orco) | HEK293 Cells | Calcium Influx (Fluo-4) | EC₅₀ | ~85.1 µM | [2][3] |

| Cydia pomonella (Wild-Type Orco) | HEK293A Cells | Calcium Influx | EC₅₀ | ~157.1 ± 3.58 µM | [4] |

| Cydia pomonella (Q417H Mutant Orco) | HEK293A Cells | Calcium Influx | EC₅₀ | ~261.8 ± 165.6 µM | [4] |

Note: EC₅₀ values were calculated from the provided LogEC₅₀ values where necessary.

Representative Synthesis of this compound

While the specific, detailed synthetic route for this compound's initial discovery is not publicly detailed, a plausible synthesis can be constructed based on established methods for creating substituted 4H-1,2,4-triazole-3-thiol derivatives. The following protocol is a representative pathway.

Step 1: Synthesis of 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol This core intermediate can be synthesized by first reacting nicotinoyl chloride with ethylhydrazine to form an N-ethylnicotinohydrazide. This product is then reacted with potassium thiocyanate in a basic medium, followed by cyclization upon heating to form the triazole-thiol ring.

Step 2: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide 4-ethylaniline is reacted with 2-chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane to yield the N-substituted chloroacetamide.

Step 3: Final Coupling Reaction The triazole-thiol from Step 1 is deprotonated with a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The resulting thiolate is then reacted with the 2-chloro-N-(4-ethylphenyl)acetamide from Step 2 via an S-alkylation reaction to yield the final product, this compound. The product would then be purified using standard techniques like column chromatography.

Experimental Protocols & Methodologies

The characterization of this compound relies on robust cellular and electrophysiological assays. The discovery itself was likely the result of a high-throughput screening campaign.

The discovery of this compound likely followed a logical workflow designed to identify novel Orco modulators from a large chemical library.

References

- 1. pnas.org [pnas.org]

- 2. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) | PLOS One [journals.plos.org]

- 3. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered functional properties of the codling moth Orco mutagenized in the intracellular loop-3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to VUAA1 and its Effects on the Insect Olfactory System

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth examination of VUAA1, a synthetic agonist of the insect olfactory co-receptor (Orco). It details the compound's mechanism of action, its quantifiable effects on olfactory receptor neurons (ORNs), and the behavioral consequences for insects. This guide synthesizes key research findings, presenting detailed experimental protocols and data to support further investigation and development of novel insect control strategies.

Introduction: The Role of Orco in Insect Olfaction

Insects rely on a sophisticated olfactory system to navigate their environment, locate food, find mates, and avoid predators. This system is fundamentally dependent on a unique family of olfactory receptors (ORs). Unlike vertebrate ORs, which are G-protein coupled receptors, insect ORs form heteromeric ligand-gated ion channels. These channels are composed of a variable, odorant-binding OR subunit and a highly conserved, obligatory co-receptor known as Orco.[1][2][3]

The Orco subunit is critical for the proper trafficking, localization, and function of the OR/Orco complex in the dendritic membrane of olfactory receptor neurons (ORNs).[1] While the OR subunit confers specificity for particular odorants, Orco is essential for the ion channel function of the complex.[1][4] Given its high degree of conservation across diverse insect orders and its crucial role in olfaction, Orco has emerged as a prime target for the development of novel compounds to modulate insect behavior.[1][2][3]

This compound was the first synthetic molecule identified as a specific agonist of the Orco channel.[1][3] It activates Orco-containing channels directly, independent of the odorant-specific OR subunit.[4] This action triggers the opening of a non-selective cation channel, leading to the depolarization of ORNs and the generation of action potentials. The discovery of this compound has provided a powerful chemical tool to probe the function of the insect olfactory system and offers a new avenue for pest management by disrupting olfactory-guided behaviors.[1][2]

Mechanism of Action: this compound as an Orco Agonist

This compound functions by directly binding to and activating the Orco protein, which can form functional ion channels both as a homomer (Orco only) and as a heteromer (Orco + ORx).[1][4] This activation is independent of G-protein signaling pathways, which have also been implicated in insect olfaction, confirming the ionotropic nature of the Orco-mediated response.[5]

Upon binding, this compound induces a conformational change in the Orco channel, leading to its opening. This allows the influx of cations such as Na⁺ and Ca²⁺, which depolarizes the neuron and triggers a firing of action potentials that is propagated to the antennal lobe for processing. The binding site for this compound is located within a highly conserved region of the Orco protein, explaining its broad efficacy across different insect species.[6]

Quantitative Effects of this compound on Olfactory Neurons

The application of this compound to insect ORNs produces robust, dose-dependent electrophysiological responses. These effects have been quantified using various techniques, including calcium imaging and patch-clamp electrophysiology, primarily in heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes expressing insect Orco).

Table 1: Electrophysiological Responses to this compound in Heterologous Systems

| Insect Species & Receptor | Assay Type | This compound Concentration | Measured Response | Reference |

| Anopheles gambiae (AgOrco) | Whole-cell Patch Clamp | 100 µM | Inward current elicited | [1] |

| Anopheles gambiae (AgOrco) | Outside-out Patch | 100 µM | Channel opening probability (Pₒ) increased from 0.02 to 0.38 | [2] |

| Anopheles gambiae (AgOrco) | Outside-out Patch | 100 µM | Average unitary current of 1.3 ± 0.3 pA | [1][2] |

| Drosophila melanogaster (DmOrco) | Calcium Imaging | 10 µM - 100 µM | Dose-dependent increase in intracellular Ca²⁺ | [7] |

| Drosophila melanogaster (DmOrco D466E Mutant) | Calcium Imaging | ~10 µM (EC₅₀) | ~2 times more sensitive to this compound compared to wild-type | [4] |

| Manduca sexta (MsexOrco) | Calcium Imaging | 1 µM - 100 µM | Dose-dependent increase in intracellular Ca²⁺ | [5] |

Table 2: Behavioral Responses to this compound

| Insect Species | Assay Type | This compound Delivery | Observed Behavior | Reference |

| Manduca sexta | Tip-Recording (in vivo) | Air stream | Dose-dependent increase in spontaneous ORN firing activity | [8] |

| General | (Implied) | (Various) | Disruption of normal olfactory-guided behaviors | [2][3] |

Key Experimental Protocols

The study of this compound's effects relies on established electrophysiological and imaging techniques. Below are synthesized protocols for key experimental approaches.

This protocol is adapted from studies on HEK293 cells expressing insect Orco.[4]

-

Cell Culture: Culture HEK293 cells and transfect them with a plasmid containing the insect Orco gene of interest. Incubate for 24-48 hours to allow for protein expression.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution (e.g., 120 mM KCl, 10 mM HEPES, 2 mM MgCl₂, 1.1 mM EGTA, pH 7.35).

-

Recording Setup: Place the coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse the chamber with an external bath solution (e.g., 130 mM NaCl, 10 mM HEPES, 1.5 mM CaCl₂, pH 7.35).

-

Seal Formation: Approach a single transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical and chemical access to the cell's interior.

-

Data Acquisition: Clamp the cell's voltage at a holding potential (e.g., -60 mV). Record baseline current.

-

Compound Application: Locally apply this compound (dissolved in the external solution) to the cell using a perfusion system. Record the induced current. Wash the cell with the external solution to return to baseline.

-

Analysis: Measure the peak amplitude of the this compound-induced current.

This protocol is a generalized method based on studies using dissociated ORNs from Drosophila melanogaster.[7]

-

Antennal Dissociation: Dissect antennae from the insect and place them in a papain solution for enzymatic digestion (approx. 30 min) to dissociate the tissue.

-

Neuron Plating: Gently extract the dissociated tissue and plate the cell suspension onto a prepared glass coverslip. Allow neurons to adhere.

-

Calcium Indicator Loading: Incubate the plated neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP) in a Ringer's solution.

-

Imaging Setup: Place the coverslip on an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera.

-

Stimulation and Recording: Perfuse the chamber with Ringer's solution to establish a baseline fluorescence. Apply this compound at various concentrations via the perfusion system.

-

Data Acquisition: Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm). For GCaMP, use a single excitation wavelength (e.g., 475 nm).

-

Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline (F₀). Plot the ΔF/F₀ ratio against this compound concentration to generate a dose-response curve.

Conclusion and Future Directions

This compound is a pivotal tool for dissecting the molecular mechanisms of insect olfaction. Its ability to directly and broadly activate the conserved Orco channel provides a unique method for stimulating ORNs and studying the downstream consequences on neural circuits and behavior. The data clearly show that this compound acts as a potent agonist, transforming the Orco channel into an open state and causing robust neuronal activation.

For drug development professionals, this compound and its analogs represent a promising class of compounds for creating novel insect repellents or attractants. By bypassing the specificity of diverse OR subunits and targeting the conserved Orco, these molecules could form the basis of broad-spectrum control agents. Future research should focus on:

-

Structure-Activity Relationships: Identifying more potent and specific Orco modulators (both agonists and antagonists).

-

In Vivo Efficacy: Translating the strong electrophysiological responses into predictable and effective behavioral outcomes in pest species.

-

Resistance Mechanisms: Investigating the potential for insects to develop resistance to Orco-targeting compounds, as has been noted in specialist species like the Hessian fly.[9][10]

-

Safety and Environmental Impact: Ensuring the selectivity of these compounds for insect Orco over non-target organisms.

By leveraging the foundational knowledge of this compound's interaction with the Orco channel, the scientific community can continue to develop innovative and effective strategies for managing insect populations that impact agriculture, forestry, and public health.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Functional agonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of the structural basis for ligand binding and translocation in conserved insect odorant receptor co-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Insect Olfaction in vivo and in vitro Using Functional Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endogenous insensitivity to the Orco agonist this compound reveals novel olfactory receptor complex properties in the specialist fly <i>Mayetiola destructor</i> | Lund University Publications [lup.lub.lu.se]

- 10. portal.research.lu.se [portal.research.lu.se]

VUAA1: A Novel Modulator of the Insect Olfactory System for Repellent Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of VUAA1, a first-in-class agonist of the insect odorant receptor co-receptor (Orco). It details its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, serving as a vital resource for professionals engaged in insect repellent and pest control research.

Introduction: The Insect Olfactory System and the Central Role of Orco

Insects rely on a sophisticated olfactory system to interpret chemical cues from their environment, guiding critical behaviors such as locating hosts, finding mates, and avoiding predators.[1] This system is primarily mediated by odorant receptors (ORs), which are located on the dendrites of olfactory sensory neurons (OSNs).[2] Insect ORs are unique as they form heteromeric complexes composed of a variable, odorant-binding OR subunit (ORx) and a highly conserved, obligatory co-receptor known as Orco.[1][3]

The Orco protein is a non-selective cation channel that is essential for the function of the entire OR complex.[3][4] When a specific odorant binds to its corresponding ORx subunit, it induces a conformational change that gates the Orco channel, leading to an influx of cations and subsequent neuronal depolarization.[5] Due to its high degree of conservation across a vast range of insect species and its critical role in olfaction, Orco has emerged as a prime target for the development of broad-spectrum insect repellents and behavior-modifying compounds.[4][6]

This compound: A First-in-Class Orco Agonist

This compound (N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) was the first synthetic small molecule identified as a direct agonist of the Orco ion channel.[4][6] Discovered through high-throughput screening, this compound represents a novel class of chemical tools and potential insect control agents that function by directly activating Orco.[4] Unlike conventional odorants that target the variable ORx subunits, this compound's action on the conserved Orco core allows it to bypass the specificity of individual ORx proteins and activate a wide array of olfactory neurons simultaneously.[4][6] This broad-spectrum activation effectively overloads the insect's olfactory senses, leading to potent behavioral disruption and repellency.[7]

Mechanism of Action: Direct Gating of the Orco Ion Channel

This compound functions as an allosteric agonist of the Orco channel.[7][8] It can activate Orco both when it is expressed alone (as a homomeric channel) and when it is part of a heteromeric complex with an ORx subunit.[4][5] The binding of this compound to Orco induces the channel to open, resulting in an influx of cations (such as Ca²⁺ and Na⁺) and depolarization of the neuron. This action mimics a strong, persistent, and non-specific odor detection, effectively jamming the insect's ability to process relevant chemical cues.

The signaling pathway is direct and ionotropic, as illustrated below.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published research.

Table 1: In Vitro Activity of this compound on Orco Channels

This table presents the half-maximal effective concentration (EC₅₀) of this compound in activating Orco channels from different insect species, typically expressed in heterologous systems like HEK293 cells.

| Insect Species | Orco Complex | Assay Type | EC₅₀ (log M) | EC₅₀ (µM) | Reference |

| Anopheles gambiae | AgOrco only | Ca²⁺ Imaging | -4.4 ± 0.04 | 39.8 | [4] |

| Anopheles gambiae | AgOrco + AgOr10 | Ca²⁺ Imaging | -5.1 ± 0.03 | 7.9 | [4] |

| Drosophila melanogaster | DmOrco only | Ca²⁺ Imaging | -4.33 ± 0.03 | 46.8 | [5][8] |

| Drosophila melanogaster | DmOrco (D466E Mutant) | Ca²⁺ Imaging | -4.67 ± 0.08 | 21.4 | [5][8] |

| Cydia pomonella | CpomOrco | Ca²⁺ Imaging | ~ -5.0 | ~ 10 | [9] |

EC₅₀ values represent the concentration of this compound required to elicit 50% of the maximal response.

Table 2: Behavioral Repellency of this compound

This table summarizes the behavioral effects of this compound on insects, including comparisons with the widely used repellent, DEET.

| Insect Species | Assay Type | This compound Concentration | Observation | Comparison | Reference |

| Aedes aegypti | Larval Repellency | 0.1 mg / 1 mg | Measurable repellency observed. | More potent than DEET in this assay. | [10][11] |

| Aedes aegypti | Adult Repellency (Bite Protection) | Not specified | Little activity against adult mosquitoes. | Effectiveness increased by heating or mixing with adjuvants due to low volatility. | [10][11] |

| Anopheles gambiae | Larval Mobility | ~1 µM | Increased larval mobility, indicating irritation/repellency. | This compound analogs show significantly greater potency than originally active compounds. | [12] |

Experimental Protocols

The characterization of this compound and its analogs involves a multi-step process, from molecular-level interactions in cell lines to behavioral responses in whole organisms.

General Experimental Workflow

A typical workflow for identifying and validating Orco modulators like this compound is outlined below. This process begins with high-throughput screening in a controlled cellular environment, followed by detailed electrophysiological analysis and culminating in behavioral assays to confirm real-world efficacy.

Key Experimental Methodologies

5.2.1 Heterologous Expression and Calcium Imaging

-

Objective: To screen for and characterize the activity of compounds on the Orco channel in a controlled, non-native system.

-

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the insect Orco gene (and an ORx gene, if studying heteromeric complexes).[5][13]

-

Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM.[4]

-

Compound Application: A baseline fluorescence is established before this compound or other test compounds are applied at various concentrations.

-

Data Acquisition: Changes in intracellular calcium ([Ca²⁺]i) are monitored by measuring fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) or a microscope.[14] An increase in fluorescence indicates an influx of calcium, signifying channel activation.

-

Analysis: Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration to determine EC₅₀ values.[5][8]

-

5.2.2 Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the ion currents flowing through the Orco channel upon activation by this compound and to characterize the channel's biophysical properties.

-

Protocol:

-

Cell Preparation: HEK293 cells expressing the Orco channel are prepared as in the calcium imaging assay.

-

Patching: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[4][15]

-

Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).

-

Compound Perfusion: this compound is applied to the cell via a perfusion system.

-

Current Measurement: The current required to maintain the holding potential is measured. An inward current upon this compound application indicates the influx of positive ions through the activated Orco channel.[4][15]

-

Analysis: Current-voltage (I-V) relationships can be determined by applying voltage ramps, and the effects of channel blockers can be assessed.[15]

-

5.2.3 Single Sensillum Recording (SSR)

-

Objective: To measure the in vivo electrical activity of individual olfactory sensory neurons in response to this compound.

-

Protocol:

-

Insect Preparation: An insect (e.g., a mosquito) is immobilized, and its antenna or maxillary palp is exposed.

-

Electrode Placement: A tungsten reference electrode is inserted into the insect's eye or body. A glass recording electrode, filled with saline and the test compound (this compound), is used to pierce the cuticle of a single olfactory sensillum and make contact with the neuron(s) within.[4]

-

Recording: The electrode records the extracellular voltage changes (action potentials or "spikes") generated by the neuron(s).

-

Stimulation: this compound is delivered directly through the recording electrode.

-

Analysis: The frequency of action potentials (spikes per second) is calculated before and after stimulation to quantify the neuron's response. A significant increase in spike frequency indicates neuronal activation by this compound.[4]

-

5.2.4 Larval Repellency Assay

-

Objective: To assess the behavioral response of insect larvae to this compound in an aqueous environment.

-

Protocol:

-

Assay Arena: A petri dish or a similar container is used. Often, one side is shaded to encourage larvae to congregate there initially.[11]

-

Larval Introduction: A known number of larvae (e.g., 10 fourth-instar Aedes aegypti larvae) are placed in the arena.[11]

-

Compound Application: this compound is added to the water, typically on one side of the dish, to create a concentration gradient. A control dish with solvent only is run in parallel.

-

Observation: The number of larvae that move from the treated area to the untreated area over a set period (e.g., 10 minutes) is counted.

-

Analysis: Repellency is calculated based on the percentage of larvae that move away from the compound source compared to the control.[10]

-

Challenges and Future Directions

While this compound is a powerful tool for studying Orco function and a promising lead for novel repellents, its practical application faces a significant challenge: low volatility.[6][10] This property limits its effectiveness as a spatial repellent for flying insects, as it does not readily form a protective vapor shield.[10][16]

Current research is focused on overcoming this limitation by:

-

Developing Volatile Analogs: Synthesizing and screening new this compound analogs with improved volatility and potency.[6][12]

-

Formulation Technology: Incorporating this compound into formulations with adjuvants or heating elements to increase its dispersal into the air.[10][11]

-

Discovery of Antagonists: Identifying Orco antagonists that could "silence" the sense of smell, rendering insects unable to detect hosts.[17]

Conclusion

This compound has fundamentally advanced the field of insect chemical ecology by providing a specific and potent tool to probe the function of the Orco channel. Its discovery has validated Orco as a high-value target for insect control and has opened a new strategic avenue for repellent development based on olfactory system over-stimulation. The methodologies detailed in this guide provide a robust framework for the continued exploration of this compound, its analogs, and other future Orco modulators. Overcoming the current challenge of volatility will be key to translating the immense potential of this compound class into effective, next-generation solutions for managing disease vectors and agricultural pests.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional agonism of insect odorant receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) | PLOS One [journals.plos.org]

- 6. Frontiers | Pest Control Compounds Targeting Insect Chemoreceptors: Another Silent Spring? [frontiersin.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altered functional properties of the codling moth Orco mutagenized in the intracellular loop-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactivities and modes of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship of a broad-spectrum insect odorant receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A conserved aspartic acid is important for agonist (this compound) and odorant/tuning receptor-dependent activation of the insect odorant co-receptor (Orco) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Insect Olfaction in vivo and in vitro Using Functional Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Impact of Orco Agonist VUAA1 on Mosquito Sperm Motility: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the synthetic compound VUAA1 reveals its significant impact on mosquito sperm motility through the activation of the odorant receptor co-receptor (Orco). This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the quantitative effects of this compound, detailed experimental protocols for replication, and a visual representation of the underlying signaling pathways. These findings present a potential avenue for the development of novel vector control strategies targeting mosquito reproduction.

Executive Summary

The odorant receptor co-receptor (Orco) is a highly conserved ion channel in insects, playing a crucial role in olfaction. Recent studies have unveiled a non-olfactory function for Orco in the regulation of sperm motility in disease-vector mosquitoes, such as Anopheles gambiae and Aedes aegypti. The synthetic agonist this compound directly activates the Orco channel, leading to a significant increase in sperm flagellar beating. This activation is Orco-dependent, as demonstrated by the lack of response in Orco mutant sperm and the inhibitory effects of Orco antagonists. The following guide summarizes the key quantitative data, experimental methodologies, and proposed signaling mechanisms associated with this compound's effect on mosquito sperm motility.

Data Presentation: Quantitative Effects of this compound on Mosquito Sperm Motility

The following table summarizes the quantitative data extracted from studies on the effect of this compound and other modulators on the activation of Anopheles gambiae spermatozoa. The data is derived from in vitro sperm motility assays where the percentage of activated, motile sperm was quantified.

| Compound | Concentration (μM) | Treatment Condition | Mean Percentage of Activated Spermatozoa (%) | Species | Reference |

| Control | N/A | Buffer Only | ~5% | Anopheles gambiae | Pitts et al., 2014[1] |

| This compound | 100 | Orco Agonist | ~45% | Anopheles gambiae | Pitts et al., 2014[1] |

| VUAA4 | 100 | Orco Agonist | ~40% | Anopheles gambiae | Pitts et al., 2014[1] |

| VUAA0 | 100 | Inactive Analog | ~5% | Anopheles gambiae | Pitts et al., 2014[1] |

| VUANT | 100 | Orco Antagonist | ~5% | Anopheles gambiae | Pitts et al., 2014[1] |

| This compound + VUANT | 100 (each) | Agonist + Antagonist | ~15% | Anopheles gambiae | Pitts et al., 2014[1] |

| VUAA4 + VUANT | 100 (each) | Agonist + Antagonist | ~10% | Anopheles gambiae | Pitts et al., 2014[1] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro mosquito sperm motility assay, synthesized from published research.[1]

1. Mosquito Rearing and Dissection:

-

Male Anopheles gambiae or Aedes aegypti mosquitoes are maintained under standard laboratory conditions (e.g., 27°C, 80% relative humidity, 12:12 h light:dark cycle).

-

Adult males (3-5 days post-eclosion) are anesthetized on ice.

-

The terminal abdominal segment containing the testes and seminal vesicles is dissected in a physiological saline buffer (e.g., mosquito Ringer's solution).

2. Sperm Extraction and Preparation:

-

The dissected reproductive tissues are transferred to a fresh drop of saline on a microscope slide.

-

The seminal vesicles are gently ruptured using fine dissecting needles to release the sperm.

-

The tissue debris is carefully removed, leaving a suspension of spermatozoa.

3. Sperm Motility Assay:

-

The sperm suspension is diluted in the assay buffer.

-

A baseline recording of sperm motility is captured using a phase-contrast microscope equipped with a high-speed camera.

-

The test compound (e.g., this compound, VUAA0, VUANT) is added to the sperm suspension at the desired final concentration.

-

Immediately after the addition of the compound, video recordings of sperm motility are captured for a defined period (e.g., 1-5 minutes).

4. Data Acquisition and Analysis:

-

Video recordings are analyzed to quantify sperm motility parameters.

-

The primary metric is often the percentage of activated spermatozoa, characterized by vigorous flagellar beating.

-

Other parameters, such as sperm velocity and flagellar beat frequency, can also be measured using appropriate software (e.g., ImageJ with relevant plugins).

-

For statistical analysis, multiple biological replicates are performed, and the data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound action and the general workflow of the sperm motility experiment.

Caption: Proposed signaling pathway for this compound-induced sperm motility.

Caption: Experimental workflow for in vitro mosquito sperm motility assay.

Discussion and Future Directions

The activation of mosquito sperm motility by the Orco agonist this compound highlights a novel physiological role for this highly conserved insect protein. The Orco-dependent nature of this activation presents a promising target for the development of new mosquito control agents. By disrupting sperm motility, it may be possible to reduce male fertility and, consequently, suppress mosquito populations.

Future research should focus on several key areas:

-

Elucidating the Downstream Signaling Cascade: While it is established that Orco is a ligand-gated ion channel, the precise intracellular signaling events that link cation influx to increased flagellar beating in mosquito sperm remain to be fully characterized. Investigating the roles of second messengers such as cyclic AMP (cAMP) and specific protein kinases will be crucial.

-

In Vivo Efficacy: The data presented here are from in vitro assays. Studies are needed to determine if this compound or similar compounds can be effectively delivered to male mosquitoes in a way that impairs their reproductive success in a natural setting.

-

Species Specificity and Resistance: While Orco is highly conserved, the development of species-specific Orco modulators could provide more targeted vector control. Additionally, the potential for resistance development should be investigated.

References

Methodological & Application

Application Notes and Protocols for VUAA1 in Mosquito Behavior Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUAA1 is a potent agonist of the highly conserved insect odorant receptor co-receptor (Orco). This protein is a crucial component of the insect olfactory system, forming a heteromeric ion channel with odorant-specific receptors (ORs). Activation of the Orco-containing receptor complex is a key step in the signal transduction of smell, guiding essential behaviors in mosquitoes such as host-seeking, oviposition, and nectar feeding. The ability of this compound to directly and broadly activate these olfactory pathways makes it an invaluable tool for studying mosquito sensory neurobiology and for the development of novel vector control strategies. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in various mosquito behavior assays.

Mechanism of Action

This compound acts as a direct agonist of the Orco protein. In the insect olfactory system, Orco pairs with a specific odorant receptor (OR) to form a ligand-gated non-selective cation channel. While the OR provides specificity for particular odorants, Orco is essential for the function and localization of the receptor complex in the dendritic membrane of olfactory receptor neurons (ORNs).

Upon binding, this compound is thought to induce a conformational change in the Orco subunit, leading to the opening of the ion channel and a depolarizing influx of cations. This results in the firing of action potentials in the ORNs, signaling the presence of a chemical stimulus to the mosquito's brain. At low concentrations (e.g., 1 µmol L-1), this compound causes neuroexcitation, while at higher concentrations (e.g., 100 µmol L-1), it can lead to an inhibitory effect, potentially through the blockage of other channels like Kv2 potassium channels.[1] This broad activation of the olfactory system can disrupt the mosquito's ability to process and respond to specific host cues, leading to behaviors such as repellency.

Orco Signaling Pathway

The binding of an agonist like this compound to the Orco subunit of the OR-Orco heteromeric complex initiates a signaling cascade. While the precise downstream events are still under investigation, a consensus model suggests a primarily ionotropic mechanism with potential metabotropic modulation.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on mosquitoes and related systems. Data is compiled from published literature to provide a comparative overview.

| Parameter | Organism/System | Value | Reference |

| Neuroexcitation Concentration | Aedes aegypti | 1 µmol L⁻¹ | [1] |

| Inhibitory Concentration | Aedes aegypti | 100 µmol L⁻¹ | [1] |

| EC₅₀ (Orco activation) | Bark Beetle (Ips typographus) | 24.46 µM | [2] |

| Assay | Organism | Observation | Reference |

| Larval Repellency | Aedes aegypti | More potent than DEET | [1] |

| Adult Spatial Repellency | Aedes aegypti | Low activity alone, increased when heated or mixed with synergists | [1] |

Experimental Protocols

The following are representative protocols for behavioral assays using this compound. Researchers should optimize concentrations and conditions based on their specific mosquito species and experimental setup.

Protocol 1: Larval Repellency Assay

This assay assesses the ability of this compound to repel mosquito larvae in an aqueous environment.

Materials:

-

This compound

-

Solvent (e.g., DMSO, ethanol)

-

Deionized water

-

Late third or early fourth instar mosquito larvae (e.g., Aedes aegypti)

-

Petri dishes (100 mm diameter)

-

Pipettes

-

Timer

-

Observation area with controlled lighting

Procedure:

-

Prepare this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO).

-

Prepare serial dilutions to achieve the desired final test concentrations (e.g., 1, 10, 50, 100 µM). The final solvent concentration in the assay should be non-toxic and ideally below 0.1%.

-

-

Assay Setup:

-

Draw a line across the center of the bottom of each Petri dish to create two equal halves.

-

Add 50 mL of deionized water to each Petri dish.

-

Gently introduce 20-25 larvae into the center of each dish.

-

Allow a 5-minute acclimatization period.

-

-

Application of this compound:

-

Carefully pipette the this compound test solution to one half of the Petri dish and an equal volume of the solvent control to the other half. The solutions should be added slowly to minimize disturbance.

-

-

Data Collection:

-

At specified time points (e.g., 5, 10, 15, and 30 minutes) after application, count the number of larvae in each half of the Petri dish.

-

-

Data Analysis:

-

Calculate the Repellency Index (RI) for each concentration and time point using the formula: RI = (Nc - Nt) / (Nc + Nt) Where Nc is the number of larvae in the control half and Nt is the number of larvae in the treated half.

-

An RI of +1 indicates complete repellency, 0 indicates no effect, and -1 indicates attraction.

-

Compare the RI values of this compound with a known repellent like DEET.

-

Protocol 2: Two-Choice Olfactometer Assay

This assay evaluates the spatial repellency or attractancy of volatile chemicals to adult mosquitoes. Due to this compound's low volatility, this protocol is best suited for testing its effect in combination with synergists or when aerosolized.

Materials:

-

Y-tube or dual-port olfactometer

-

Clean, humidified air source

-

Flow meters

-

This compound and solvent

-

Odor delivery system (e.g., filter paper in a cartridge)

-

Adult female mosquitoes (4-7 days old, non-blood-fed)

-

Release chamber

-

Timer and recording software (optional)

Procedure:

-

Prepare Mosquitoes:

-

Deprive female mosquitoes of sucrose for 4-6 hours before the assay to increase motivation.

-

-

Prepare Odor Source:

-

Dissolve this compound in a volatile solvent (e.g., hexane or acetone) to the desired concentration.

-

Apply a specific volume (e.g., 10 µL) of the this compound solution to a filter paper strip and allow the solvent to evaporate completely.

-

For the control arm, apply an equal volume of the solvent alone to a separate filter paper strip.

-

-

Assay Setup:

-

Place the this compound-treated filter paper in the odor cartridge for one arm of the olfactometer and the control filter paper in the cartridge for the other arm.

-

Connect the cartridges to the olfactometer arms and establish a constant, equal airflow through both arms.

-

-

Behavioral Assay:

-

Release a cohort of 20-30 female mosquitoes into the release chamber at the base of the olfactometer.

-

Allow the mosquitoes to make a choice for a defined period (e.g., 5 minutes).

-

-

Data Collection:

-

At the end of the assay period, count the number of mosquitoes in each arm of the olfactometer and those that remained in the release chamber.

-

-

Data Analysis:

-

Calculate the Attraction Index (AI) or Repellency Index (RI) based on the distribution of the mosquitoes. A common formula is: AI = (Nt - Nc) / (Nt + Nc) Where Nt is the number of mosquitoes in the treatment arm and Nc is the number in the control arm.

-

A positive AI indicates attraction, while a negative AI indicates repellency.

-

Perform multiple replicates and randomize the position of the treatment and control arms to avoid positional bias.

-

Visualizations

Experimental Workflow: Two-Choice Olfactometer Assay

Logical Relationship: this compound's Effect on Mosquito Behavior

References

Application Notes and Protocols for VUAA1 In-Vitro Sperm Motility Assays in Moths

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of insect reproductive biology is critical for the development of novel pest management strategies. A key aspect of male reproductive success is sperm motility. In moths, the odorant receptor co-receptor (Orco) has been identified as a crucial component in the activation of sperm motility. VUAA1, a synthetic agonist of Orco, has been shown to enhance sperm motility in vitro, providing a valuable tool for studying the underlying signaling pathways and for screening compounds that may modulate insect fertility.

These application notes provide detailed protocols for conducting in-vitro sperm motility assays in moths using this compound, based on findings from studies on Spodoptera exigua. The protocols and data presented herein are intended to serve as a guide for researchers investigating insect reproductive physiology and developing new insecticides.

Data Presentation

The following table summarizes the quantitative effects of this compound on the motility of apyrene sperm from wild-type Spodoptera exigua. Data is adapted from studies demonstrating the Orco-dependent enhancement of sperm motility.

| This compound Concentration | Overall Sperm Motility | Grade II Motile Sperm | Notes |

| Control (No this compound) | Baseline | Baseline | Baseline motility of apyrene sperm. |

| 10⁻⁵ M | Significantly Enhanced | Significantly Enhanced | |

| 10⁻⁴ M | Most Pronounced Enhancement | Most Pronounced Enhancement | Optimal concentration for activation.[1] |

| 10⁻³ M | Significantly Enhanced | Significantly Enhanced | |

| 10⁻⁴ M (in Orco⁻/⁻) | No Significant Impact | No Significant Impact | Demonstrates the Orco-dependency of this compound action.[1] |

-

Grade II Motile Sperm: Characterized by the oscillation of more than half of the flagellum, indicating vigorous motility.[1]

Experimental Protocols

This section provides a detailed methodology for conducting in-vitro sperm motility assays in moths using this compound.

Materials

-

Adult male moths (Spodoptera exigua or other species of interest)

-

This compound (Orco agonist)

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Insect saline buffer (e.g., Grace's Insect Medium, or a custom saline buffer appropriate for Lepidoptera)

-

Microscope slides and coverslips

-

Dissection tools (fine-tipped forceps, dissecting scissors)

-

Micro-pipettors and tips

-

Microscope with phase-contrast or dark-field optics and a camera for video recording

-

Computer-Assisted Sperm Analysis (CASA) software (optional, but recommended for quantitative analysis)

-

Incubation chamber (if temperature control is required)

Protocol

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of this compound by diluting the stock solution in insect saline buffer to the desired final concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).[1]

-

Prepare a control solution containing the same concentration of DMSO as the this compound working solutions.

-

-

Sperm Collection:

-

Anesthetize an adult male moth by chilling on ice.

-

Dissect the reproductive tract to isolate the spermatophore.

-

Carefully transfer the spermatophore to a small drop of insect saline buffer on a clean microscope slide.

-

Gently rupture the spermatophore using fine-tipped forceps to release the sperm bundles.

-

Allow the sperm bundles to dissociate in the saline for a few minutes. Note that in Lepidoptera, two types of sperm are present: eupyrene (nucleate) and apyrene (anuclear). The apyrene sperm are typically the more motile type.[1]

-

-

In-Vitro Motility Assay:

-

To the sperm suspension on the microscope slide, add an equal volume of the this compound working solution or the control solution.

-

Place a coverslip over the mixture.

-

Immediately begin observing the sperm under the microscope.

-

-

Data Acquisition and Analysis:

-

Record videos of sperm motility at different time points after the addition of this compound. Use a consistent magnification and frame rate for all recordings.

-

Analyze the videos using a CASA system or by manual counting.

-

Quantitative Analysis (CASA):

-

Measure parameters such as:

-

Percentage of motile sperm

-

Sperm velocity (e.g., curvilinear velocity - VCL, straight-line velocity - VSL, average path velocity - VAP)

-

Beat cross frequency (BCF)

-

-

-

Semi-Quantitative Analysis (Manual):

-

Classify motile apyrene sperm into grades based on the extent of flagellar oscillation.[1]

-

Grade I: Less than half of the flagellar length displays oscillation.

-

Grade II: More than half of the flagellum oscillates.

-

-

Calculate the percentage of sperm in each grade.

-

-

Compare the motility parameters between the control and this compound-treated groups.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound in-vitro sperm motility assay in moths.

This compound Signaling Pathway in Moth Sperm

Caption: Proposed signaling pathway for this compound-induced sperm motility in moths.

References

Application Notes and Protocols for Studying Orco-containing Channels with VUAA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect odorant receptors (ORs) are crucial for detecting volatile chemical cues from the environment, mediating essential behaviors such as locating food, mates, and oviposition sites. These receptors are unique ligand-gated ion channels, typically forming a heteromeric complex composed of a variable odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. The Orco subunit is critical for the formation of a functional ion channel and its trafficking to the cell membrane.[1] VUAA1 is a synthetic small molecule that acts as a potent and specific allosteric agonist of the Orco subunit.[2][3][4] This property makes this compound an invaluable tool for the deorphanization of novel ORs, for screening for new insect repellents and insecticides, and for fundamental studies of insect olfaction.

These application notes provide an overview of the use of this compound in studying Orco-containing channels and detailed protocols for common experimental paradigms.

Principle of Action

This compound directly activates Orco-containing channels, leading to an influx of cations and depolarization of the cell membrane.[1][3] This activation occurs independently of the specific OrX subunit present in the complex, allowing for the direct interrogation of Orco function. This compound can activate both homomeric Orco channels and heteromeric Orco/OrX complexes.[1][3] The activation of Orco by this compound is thought to mimic the conformational changes that occur upon odorant binding to the OrX subunit, leading to the opening of the ion channel pore.

Below is a diagram illustrating the proposed mechanism of action for both odorants and this compound on Orco-containing channels.

Quantitative Data

The following table summarizes the reported potency of this compound on Orco from different insect species and experimental systems.

| Insect Species | Orco Variant | Experimental System | Parameter | Value | Reference |

| Drosophila melanogaster | Wild-type | HEK cells (Ca2+ imaging) | LogEC50 | -4.33 ± 0.03 | [1] |

| Drosophila melanogaster | D466E mutant | HEK cells (Ca2+ imaging) | LogEC50 | -4.67 ± 0.08 | [1] |

| Drosophila melanogaster | D466N mutant | HEK cells (Ca2+ imaging) | LogEC50 | -4.07 ± 0.05 | [1] |

| Aedes aegypti | Wild-type | HEK293 cells (Whole-cell patch clamp) | EC50 | 64 ± 7 µM | [5] |

| Anopheles gambiae | AgOrco | Xenopus oocytes (Two-electrode voltage clamp) | EC50 | ~10 µM | [3] |

Experimental Protocols

Heterologous Expression and Calcium Imaging in HEK293 Cells

This protocol is suitable for high-throughput screening of compounds that modulate Orco activity.

Workflow Diagram:

Materials:

-

HEK293 cells

-

Mammalian expression vector containing the Orco gene of interest

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in a T-75 flask until they reach 80-90% confluency.

-

Seed cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 104 cells per well.

-

Allow cells to adhere overnight.

-

Transfect the cells with the Orco-expressing plasmid according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Calcium Imaging:

-

Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the desired final concentration (e.g., 5 µM Fura-2 AM).

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well.

-

Measure the baseline fluorescence for 1-2 minutes.

-

Prepare a serial dilution of this compound in assay buffer. Note that this compound is not highly water-soluble and typically requires a final concentration of 0.5-1% DMSO.[6]

-

Add the this compound solution to the wells and immediately begin measuring the fluorescence change for 5-10 minutes.

-

As a positive control for maximum calcium influx, ionomycin can be added at the end of the experiment.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after this compound addition.

-

Normalize the response by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.

-

Plot the dose-response curve and fit to a sigmoidal equation to determine the EC50 of this compound.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for detailed electrophysiological characterization of Orco channel properties.

Workflow Diagram:

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the Orco of interest

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber

-

Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 5 mM MgCl2, 0.8 mM CaCl2, 5 mM HEPES, pH 7.6)

-

This compound stock solution (100 mM in DMSO)

Procedure:

-

Oocyte Preparation:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject each oocyte with 50 nL of Orco cRNA (0.1-1 µg/µL).

-

Incubate the oocytes for 2-7 days at 18°C in Barth's solution supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Record the baseline current.

-

Prepare dilutions of this compound in Ringer's solution.

-

Apply this compound to the oocyte by perfusion and record the resulting inward current.

-

Wash out the this compound with Ringer's solution until the current returns to baseline.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of this compound.

-

Normalize the currents to the maximum response.

-

Plot the dose-response curve and calculate the EC50.

-

Single-Sensillum Recording (SSR) in Insects

This in vivo technique allows for the study of Orco activation in its native neuronal environment.

Workflow Diagram:

Materials:

-

Live insect of interest

-

Dissecting microscope

-

Micromanipulators

-

Tungsten electrodes

-

AC/DC amplifier

-

Data acquisition system with spike sorting software

-

Air delivery system with a stimulus controller

-

This compound solution (dissolved in an appropriate solvent like paraffin oil)

Procedure:

-

Insect Preparation:

-

Immobilize the insect in a pipette tip or on a slide with wax or dental cement, leaving the antennae exposed.

-

Insert a reference electrode into a non-olfactory part of the body, such as the eye.

-

-

Recording:

-

Under a microscope, carefully insert a sharpened tungsten recording electrode through the cuticle at the base of a single olfactory sensillum.

-

Advance the electrode until stable recordings of action potentials are obtained.

-

Record the spontaneous firing rate of the olfactory sensory neuron(s) within the sensillum.

-

-

Stimulation:

-

Prepare a dilution series of this compound in a suitable solvent.

-

Apply a filter paper disc loaded with the this compound solution into a Pasteur pipette.

-

Deliver a controlled puff of air through the pipette directed at the antenna.

-

Record the change in the neuron's firing rate in response to the this compound stimulus.

-

-

Data Analysis:

-

Count the number of action potentials in a defined time window before and after the stimulus.

-

Calculate the change in spike frequency as the response.

-

Construct a dose-response curve to determine the sensitivity of the neuron to this compound.

-

Concluding Remarks

This compound is a powerful and versatile tool for investigating the function of Orco-containing channels. The protocols outlined above provide a starting point for researchers to employ this compound in a variety of experimental contexts, from high-throughput screening in cell lines to detailed biophysical characterization in oocytes and in vivo studies in insects. The choice of methodology will depend on the specific research question being addressed. As research into insect olfaction continues, this compound and similar compounds will undoubtedly play a key role in uncovering the molecular mechanisms of olfaction and in the development of novel strategies for insect control.

References

- 1. A Conserved Aspartic Acid Is Important for Agonist (this compound) and Odorant/Tuning Receptor-Dependent Activation of the Insect Odorant Co-Receptor (Orco) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Pest Control Compounds Targeting Insect Chemoreceptors: Another Silent Spring? [frontiersin.org]

- 5. Cryo-EM structure of the insect olfactory receptor Orco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for VUAA1: A Tool for Disrupting Insect Destructive Behaviors

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) is a synthetic small molecule that acts as a potent agonist of the insect odorant receptor co-receptor (Orco). Orco is a highly conserved ion channel subunit essential for olfaction in most insect species. By directly activating the Orco channel, this compound causes a non-specific, widespread activation of olfactory sensory neurons, leading to the disruption of odor-guided behaviors critical for insect survival and reproduction, such as host-seeking, oviposition, and mate location.[1] This makes this compound and its analogs valuable tools for research into insect olfaction and potential leads for the development of novel insect control agents.

These application notes provide an overview of this compound's mechanism of action, its known effects on insect behavior, and detailed protocols for its use in various experimental settings.

Mechanism of Action

Insects detect odors through odorant receptors (ORs), which are heteromeric complexes composed of a specific odor-binding OR subunit and the conserved co-receptor, Orco. The OR subunit confers specificity for particular odorants, while Orco forms a non-selective cation channel. Upon odorant binding to the OR subunit, the Orco channel opens, leading to depolarization of the olfactory sensory neuron and signal transduction to the brain.

This compound bypasses the need for a specific odorant and directly binds to and activates the Orco channel, causing a constant and strong influx of cations.[1] This leads to a state of sensory overload, effectively "blinding" the insect to relevant chemical cues in its environment.

Beyond its primary role as an Orco agonist, this compound has been observed to have dose-dependent effects on the insect central nervous system (CNS). At low concentrations (e.g., 1 µmol L⁻¹), it can cause neuroexcitation, while at higher concentrations (e.g., 100 µmol L⁻¹), it exhibits inhibitory effects, potentially through the blockade of Kv2 potassium channels.[2]

Applications in Insect Behavior Disruption

Disruption of Host-Seeking in Disease Vectors

This compound has been investigated for its potential to disrupt the host-seeking behavior of medically important insects like mosquitoes. By activating Orco, this compound can interfere with the detection of host cues such as carbon dioxide and skin odors. However, the practical application of this compound as a spatial repellent for adult mosquitoes is limited by its low volatility.[2] Nevertheless, it serves as an excellent laboratory tool to study the principles of olfactory disruption.

Larval Repellency

Interestingly, this compound has demonstrated significant repellency against mosquito larvae in laboratory assays, proving more potent than DEET in some studies.[2] This suggests a potential application in controlling mosquito populations at the larval stage in aquatic breeding sites.

Disruption of Reproductive Behaviors

Recent studies have revealed a non-canonical role for the Orco pathway in insect reproduction. In moths, this compound has been shown to enhance sperm motility in an Orco-dependent manner.[1] This discovery opens up new avenues for investigating the physiological roles of chemoreceptors beyond olfaction and suggests that targeting Orco could potentially be a strategy for disrupting insect reproduction.

Data Presentation

Table 1: Orco Activation by this compound in Heterologous Expression Systems

| Insect Species | Orco Variant | Expression System | EC₅₀ (µM) | Reference |

| Drosophila melanogaster | Wild-type | HEK293 cells | ~46.7 | [3] |

| Drosophila melanogaster | D466E mutant | HEK293 cells | ~21.4 | [3] |

| Drosophila melanogaster | D466N mutant | HEK293 cells | ~85.1 | [3] |

| Cydia pomonella | Wild-type | HEK293A cells | ~157 | [4] |

| Cydia pomonella | Q417H mutant | HEK293A cells | ~261 | [4] |

| Agrotis segetum | Wild-type | TREx/HEK293 cells | ~10 | [5] |

| Drosophila melanogaster | Wild-type | Xenopus oocytes | - | [6] |

Note: EC₅₀ values can vary depending on the specific experimental conditions and expression system used.

Table 2: Behavioral and Physiological Effects of this compound

| Insect Species | Assay Type | This compound Concentration | Observed Effect | Reference |

| Aedes aegypti | Larval Repellency | 0.1 - 1 mg | Significant repellency, more potent than DEET. | [2] |

| Spodoptera exigua | In vitro Sperm Motility | 10⁻⁵ - 10⁻³ M | Enhanced sperm motility. | [1] |

| Spodoptera exigua | In vitro Sperm Motility | 10⁻⁴ M | Most pronounced enhancement of sperm motility. | [1] |